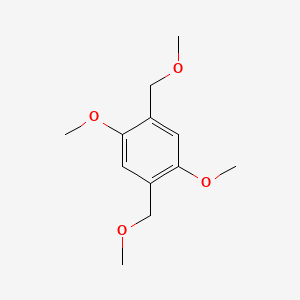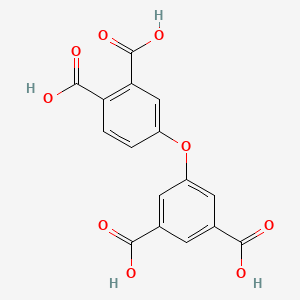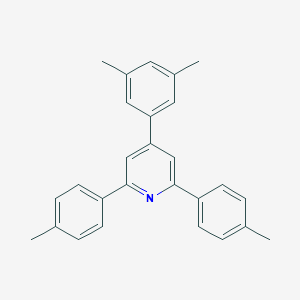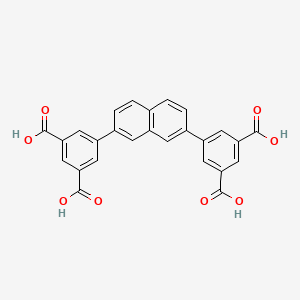
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Vue d'ensemble
Description
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C26H16O8 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) and Gas Adsorption
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid derivatives have been used in the synthesis of copper-based Metal-Organic Frameworks (MOFs). These MOFs exhibit different topologies and have been studied for their C2H2 adsorption properties. MOFs like ZJNU-71, constructed with naphthalene-derived ligands, show high gravimetric C2H2 uptake capacities, making them potential materials for gas storage and separation applications (Chen et al., 2017).
Synthesis and Structural Dynamics
Naphthalene derivatives, including those related to 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid, have been synthesized and their structural dynamics explored. The study of 2,7-diisopropoxy-1,8-diarylnaphthalenes has provided insights into the internal steric repulsions and rotational dynamics within such molecular structures (Thirsk et al., 2002).
Anaerobic Biodegradation
Studies have shown that naphthalene and its derivatives, including carboxylated naphthalenes, undergo anaerobic biodegradation. This process involves carboxylation as an initial step and subsequent reductions of the naphthalene ring, providing valuable insights into the environmental breakdown of polycyclic aromatic hydrocarbons (Zhang et al., 2004).
Catalysis and Chemical Transformations
Naphthalene derivatives, related to 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid, have been utilized in catalysis. For instance, their use in the tert-butylation of naphthalene has been studied to produce valuable chemicals for industrial applications. This involves optimizing catalysts like Al-rich HMOR zeolite for improved performance (Huang et al., 2019).
Formation of Secondary Organic Aerosols (SOAs)
Naphthalene and its methyl analogs, closely related to 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid, contribute to the formation of secondary organic aerosols (SOAs) in the atmosphere. Understanding the formation and impact of these aerosols is crucial for addressing air pollution and climate change issues (Kleindienst et al., 2012).
Propriétés
IUPAC Name |
5-[7-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)14-3-1-13-2-4-15(6-16(13)5-14)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXZIXBBRUEXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

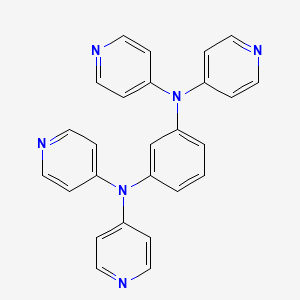
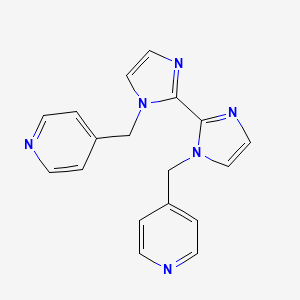
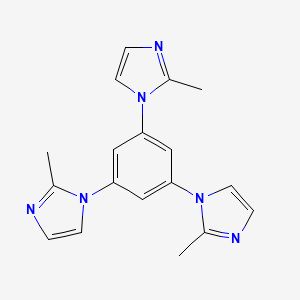

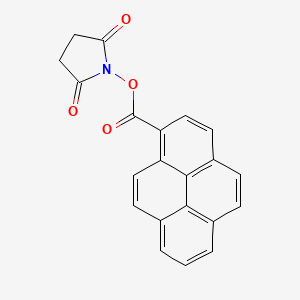

![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![3,3'',5,5''-Tetrakis(trifluoromethyl)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde](/img/structure/B8244102.png)
![4,7-Dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B8244103.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)
